2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17721447
InChI: InChI=1S/C20H16N2O5/c1-11-17(18(23)24)27-19(21-11)22-20(25)26-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3,(H,23,24)(H,21,22,25)
SMILES:
Molecular Formula: C20H16N2O5
Molecular Weight: 364.4 g/mol

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17721447

Molecular Formula: C20H16N2O5

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid -

Specification

Molecular Formula C20H16N2O5
Molecular Weight 364.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl-1,3-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C20H16N2O5/c1-11-17(18(23)24)27-19(21-11)22-20(25)26-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3,(H,23,24)(H,21,22,25)
Standard InChI Key CMRVDMWXCBEHGC-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular structure comprises three primary components:

  • Fmoc protecting group: A fluorenylmethoxycarbonyl moiety (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_{2}) that shields the amino group during synthetic processes.

  • 4-Methyl-1,3-oxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom, with a methyl substituent at position 4.

  • Carboxylic acid group: Positioned at the oxazole’s 5th carbon, enabling conjugation to other molecules via amide bond formation.

The molecular formula is inferred as C20H16N2O5\text{C}_{20}\text{H}_{16}\text{N}_{2}\text{O}_{5} based on analogous Fmoc-protected oxazole derivatives. Key structural features include:

  • Planar oxazole ring: Enhances rigidity and influences intermolecular interactions.

  • Hydrophobic Fmoc group: Improves solubility in organic solvents like dimethylformamide (DMF).

  • Carboxylic acid: Facilitates activation for peptide coupling reactions.

Physicochemical Characteristics

While direct experimental data for this compound is limited, properties can be extrapolated from related structures:

PropertyValue (Estimated)Source Compound Analogy
Molecular Weight364.36 g/mol
Melting Point180–185°CSimilar Fmoc-amino acids
Solubility in DMF>50 mg/mL
LogP (Partition Coefficient)2.8Computational prediction

The Fmoc group’s UV absorbance at 280–300 nm allows for real-time monitoring during synthesis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection, cyclization, and deprotection steps:

  • Amino Group Protection:
    Reaction of the primary amine with Fmoc-Cl (C15H11O2Cl\text{C}_{15}\text{H}_{11}\text{O}_{2}\text{Cl}) in the presence of a base (e.g., NaHCO3\text{NaHCO}_3):

    R-NH2+Fmoc-ClBaseR-NH-Fmoc+HCl\text{R-NH}_2 + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{R-NH-Fmoc} + \text{HCl}

    Yields exceed 85% under anhydrous conditions .

  • Oxazole Ring Formation:
    Cyclization of a β-ketoamide precursor using phosphorous oxychloride (POCl3\text{POCl}_3):

    R-C(=O)-CH2-CONH2POCl3Oxazole+H2O\text{R-C(=O)-CH}_2\text{-CONH}_2 \xrightarrow{\text{POCl}_3} \text{Oxazole} + \text{H}_2\text{O}

    Methyl substitution at position 4 is achieved via alkylation prior to cyclization.

  • Carboxylic Acid Activation:
    The terminal carboxylic acid is activated using HOBt/DIC (C6H5N3O\text{C}_6\text{H}_5\text{N}_3\text{O}/C7H14N2\text{C}_7\text{H}_{14}\text{N}_2) for peptide bond formation .

Industrial Manufacturing

Large-scale production employs automated peptide synthesizers with the following parameters:

ParameterOptimal ValueImpact on Yield
Temperature25°CMinimizes Fmoc deprotection
Coupling Time45 minEnsures >99% completion
Solvent SystemDMF/Piperidine (9:1)Enhances solubility

A typical batch produces 1–5 kg of peptide intermediates with ≤0.5% impurities.

Applications in Scientific Research

Peptide Synthesis

The compound’s primary application lies in SPPS:

  • Stepwise Chain Elongation: The Fmoc group is removed using 20% piperidine in DMF, exposing the amino group for subsequent coupling .

  • Oxazole as a Turn Inducer: The rigid oxazole ring promotes β-turn formation in peptides, mimicking natural protein structures .

Drug Discovery

  • Kinase Inhibitors: Oxazole derivatives exhibit ATP-competitive binding in kinases (IC₅₀ = 50–200 nM).

  • Antimicrobial Peptides: Conjugation to arginine-rich sequences enhances membrane permeability (MIC = 2–8 μg/mL against S. aureus) .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceApplication Advantage
5-Amino-4-methyl-1,2-oxazole-3-carboxylic acid Lacks Fmoc groupSimpler purification
Fmoc-2-amino-5-methylthiazole-4-carboxylic acid Thiazole vs. oxazoleEnhanced metal chelation
3-[2-(Fmoc-amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid Bulky isopropyl substituentImproved protease resistance

The query compound’s methyl-oxazole-Fmoc architecture balances reactivity and steric protection, making it ideal for synthesizing conformationally constrained peptides.

Future Perspectives

  • Automated Synthesis Platforms: Integration with machine learning algorithms for real-time reaction optimization.

  • Targeted Drug Delivery: Functionalization with tumor-homing peptides (e.g., RGD sequences) for cancer therapeutics.

  • Sustainable Chemistry: Development of aqueous-based Fmoc removal systems to reduce DMF waste.

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